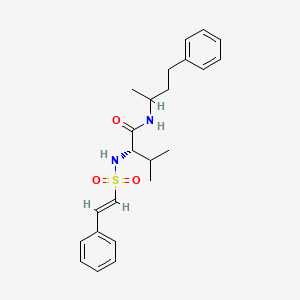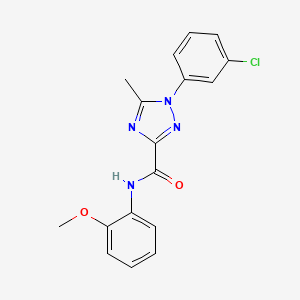
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with chlorophenyl and methoxyphenyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative under suitable conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl and methoxyphenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and the substituted phenyl groups allow the compound to bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Similar structure but lacks the methyl group, which may affect its biological activity.
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-thiol:
1-(3-Chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-amine: Contains an amine group instead of a carboxamide group, which may influence its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxamide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15ClN4O2 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)13-7-5-6-12(18)10-13)17(23)20-14-8-3-4-9-15(14)24-2/h3-10H,1-2H3,(H,20,23) |
InChI Key |
XSCZEUAJEPZZLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



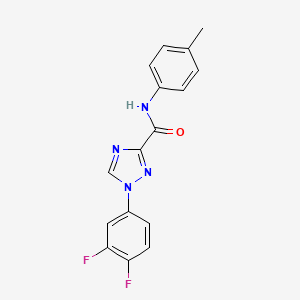
![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)
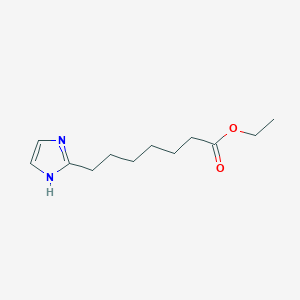
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)
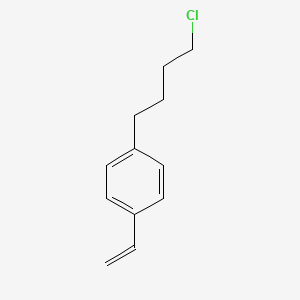
![2-hydroxy-5-(morpholin-4-ylmethyl)-3-{[4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13359907.png)

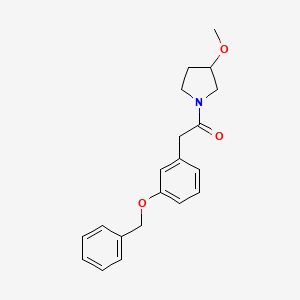
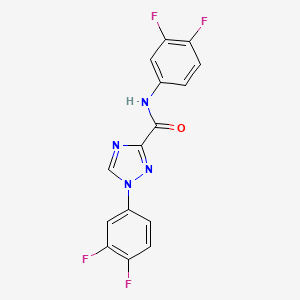

![6-(3,4-Diethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359950.png)
